Cas no 471-62-5 (A'-Neogammacerane)

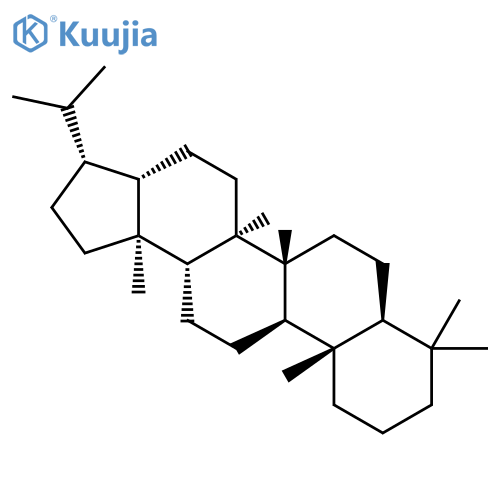

A'-Neogammacerane structure

商品名:A'-Neogammacerane

A'-Neogammacerane 化学的及び物理的性質

名前と識別子

-

- A'-Neogammacerane

- 17ß(H),21ß(H)-Hopane

- 17α(H),21β(H)-Hopane

- 17β(H),21β(H)-Hopane solution

- 17a(H),21B(H)-hopane

- 17ß(H),21ß(H)-Hopane100µg

- A inverted exclamation marka-Neogammacerane

- A(H),21

- A(H)-Hopane solution

- AC1L1UIW

- CHEBI:36482

- hop-22-(29)-ene

- Hopane

- TDI

- A′-Neogammacerane

- Hopane(6CI)

- 1H-Cyclopenta[a]chrysene, A'-neogammacerane deriv.

- 17b(H),21b(H)-Hopane

- 1H-Cyclopenta[a]chrysene,eicosahydro-5a,5b,8,8,11a,13b-hexamethyl-3-(1-methylethyl)-, [3R-(3a,3ab,5aa,5bb,7aa,11ab,11ba,13ab,13ba)]-

- [3R-(3a,3ab,5aa,5bb,7aa,11ab,11ba,13ab,13ba)]-Eicosahydro-5a,5b,8,8,11a,13b-hexamethyl-3-(1-methylethyl)-1H-cyclopenta[a]chrysene

- b,b-Hopane

- Q5898987

- BDBM604159

- (3R,3aS,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-5a,5b,8,8,11a,13b-hexamethyl-3-propan-2-yl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene

- 17.BETA.(H),21.BETA.(H)-HOPANE

- DTXSID00904337

- W2H93796GT

- 471-62-5

- 17 beta (H),21 beta (H)-Hopane solution

- UNII-W2H93796GT

- US11660306, Example hopane

- (3R-(3.ALPHA.,3A.BETA.,5A.ALPHA.,5B.BETA.,7A.ALPHA.,11A.BETA.,11B.ALPHA.,13A.BETA.,13B.ALPHA.))-EICOSAHYDRO-5A,5B,8,8,11A,13B-HEXAMETHYL-3-(1-METHYLETHYL)-1H-CYCLOPENTA(A)CHRYSENE

- 1H-CYCLOPENTA(A)CHRYSENE, EICOSAHYDRO-5A,5B,8,8,11A,13B-HEXAMETHYL-3-(1-METHYLETHYL)-, (3R-(3.ALPHA.,3A.BETA.,5A.ALPHA.,5B.BETA.,7A.ALPHA.,11A.BETA.,11B.ALPHA.,13A.BETA.,13B.ALPHA.))-

- (3R-(3ALPHA,3ABETA,5AALPHA,5BBETA,7AALPHA,11ABETA,11BALPHA,13ABETA,13BALPHA))-EICOSAHYDRO-5A,5B,8,8,11A,13B-HEXAMETHYL-3-(1-METHYLETHYL)-1H-CYCLOPENTA(A)CHRYSENE

- 1H-CYCLOPENTA(A)CHRYSENE, EICOSAHYDRO-5A,5B,8,8,11A,13B-HEXAMETHYL-3-(1-METHYLETHYL)-, (3R-(3ALPHA,3ABETA,5AALPHA,5BBETA,7AALPHA,11ABETA,11BALPHA,13ABETA,13BALPHA))-

- DTXCID301333493

- 17BETA(H),21BETA(H)-HOPANE

-

- MDL: MFCD00216315

- インチ: 1S/C30H52/c1-20(2)21-12-17-27(5)22(21)13-18-29(7)24(27)10-11-25-28(6)16-9-15-26(3,4)23(28)14-19-30(25,29)8/h20-25H,9-19H2,1-8H3/t21-,22+,23+,24-,25-,27+,28+,29-,30-/m1/s1

- InChIKey: ZRLNBWWGLOPJIC-PYQRSULMSA-N

- ほほえんだ: CC([C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@]5(CCCC(C)(C)[C@@H]5CC[C@@]4(C)[C@]3(C)CC[C@@H]12)C)C)C

計算された属性

- せいみつぶんしりょう: 412.406901659g/mol

- どういたいしつりょう: 412.406901659g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 30

- 回転可能化学結合数: 1

- 複雑さ: 688

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 9

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0Ų

- 疎水性パラメータ計算基準値(XlogP): 11.5

じっけんとくせい

- フラッシュポイント: 華氏温度:10.4°f< br / >摂氏度:-12°C< br / >

- 濃度: 0.1 mg/mL in isooctane

A'-Neogammacerane セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H225-H304-H315-H336-H410

- 警告文: P210-P261-P273-P301+P310-P331-P501

- 危険物輸送番号:UN 1262 3/PG 2

- WGKドイツ:2

- 危険カテゴリコード: 11-38-50/53-65-67

- セキュリティの説明: 9-16-29-33-60-61-62

-

危険物標識:

- リスク用語:11-38-50/53-65-67

- ちょぞうじょうけん:2-8°C

A'-Neogammacerane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 07562-1ML |

A'-Neogammacerane |

471-62-5 | 0.1mg/mL in isooctane, analytical standard | 1ML |

¥13489.44 | 2022-02-23 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-223184-1 ml |

17β(H),21β(H)-Hopane solution, |

471-62-5 | 1 ml |

¥7747.00 | 2023-09-05 |

A'-Neogammacerane 関連文献

-

1. Lichens and Fungi. Part IV. Rearrangements at C-21 in the hopane seriesR. E. Corbett,R. A. J. Smith J. Chem. Soc. C 1967 1622

-

2. Lichens and fungi. Part II. Isolation and structural elucidation of 7β-acetoxy-22-hydroxyhopane from Sticta billardierii Del.R. E. Corbett,H. Young J. Chem. Soc. C 1966 1556

-

Yanlin Li,Jing Wang,Linyong Li,Wenhui Song,Min Li,Xin Hua,Yu Wang,Jifeng Yuan,Zheyong Xue Nat. Prod. Rep. 2023 40 1303

-

4. Lichens and fungi. Part IX. 17αH-hopane and 17αH-moretane and their derivativesR. E. Corbett,C. K. Heng J. Chem. Soc. C 1971 1885

-

Abiodun Busuyi Ogbesejana,Bo Liu,Shuo Gao,Segun Ajayi Akinyemi,Oluwasesan Michael Bello,Yu Song RSC Adv. 2023 13 25635

471-62-5 (A'-Neogammacerane) 関連製品

- 16207-81-1(1,2 Dimethyl Adamantane (Mixture of Disastereomers))

- 1687-34-9(1-Ethyl-3-methyladamantane)

- 702-79-4(1,3-Dimethyladamantane)

- 707-35-7(1,3,5-Trimethyladamantane)

- 768-91-2(1-Methyl Adamantane)

- 2825-83-4(ENDO-TETRAHYDRODICYCLOPENTADIENE)

- 17161-33-0(Cyclohexane,1,1'-(3,7,12,16-tetramethyl-1,18-octadecanediyl)bis[2,2,6-trimethyl-)

- 2825-82-3(Octahydro-exo-4,7-methano-1h-indene)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬